OF-02

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C84H152N4O6 |

|---|---|

Molecular Weight |

1314.1 g/mol |

IUPAC Name |

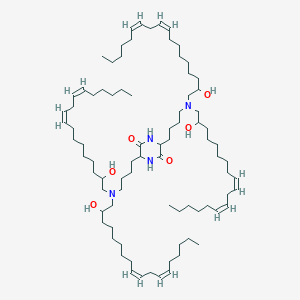

3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione |

InChI |

InChI=1S/C84H152N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65-77(89)73-87(74-78(90)66-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-63-61-69-81-83(93)86-82(84(94)85-81)70-62-64-72-88(75-79(91)67-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-80(92)68-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,77-82,89-92H,5-20,29-32,41-76H2,1-4H3,(H,85,94)(H,86,93)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |

InChI Key |

UMSCHHWDFWCONK-RGLFHLPNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC(O)CN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CC(O)CCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

OF-02: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: OF-02 is a bio-inspired, ionizable amino lipid that has emerged as a potent vehicle for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and transport mRNA to target cells, primarily hepatocytes. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in mRNA delivery, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, formally known as 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione, is a complex lipid molecule designed for transient positive charge at low pH. This property is crucial for its function in endosomal escape.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione |

| CAS Number | 1883431-67-1 |

| Molecular Formula | C₈₄H₁₅₂N₄O₆ |

| Formula Weight | 1314.1 g/mol |

| Appearance | Not specified in literature |

| Solubility | Soluble in ethanol (B145695) |

| Purity | ≥90% (mixture of isomers) |

Quantitative Data on this compound Lipid Nanoparticle (LNP) Formulations

This compound is a key component in LNP formulations for mRNA delivery. The following table summarizes typical quantitative data for LNPs formulated with this compound.

Table 2: Quantitative Data for this compound LNP Formulations

| Parameter | Value | Experimental Context |

| LNP Particle Size (Diameter) | ~100 nm | In vitro characterization of LNPs formulated with this compound. |

| Polydispersity Index (PDI) | < 0.2 | In vitro characterization, indicating a narrow size distribution of the LNPs. |

| mRNA Encapsulation Efficiency | > 90% | In vitro measurement of the percentage of mRNA successfully encapsulated within the LNPs. |

| In Vivo Dosage (mice) | 0.75 - 2.25 mg/kg (mRNA equivalent) | Intravenous injection in mice for evaluating the expression of human erythropoietin (hEPO) mRNA. |

| In Vivo Efficacy | Significant induction of hEPO | Liver-targeted expression of hEPO in mice following a single intravenous dose, without significant weight loss or mortality. |

| Biodistribution | Predominantly liver, some spleen | In vivo experiments using luciferase mRNA delivery show primary accumulation and expression in the liver. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the synthesis of this compound, LNP formulation, and in vivo evaluation based on available literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general approach involves the reaction of a piperazinedione core with appropriate building blocks containing the alkenyl amino alcohol moieties. The synthesis is inspired by naturally occurring lipids like sphingosine.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound based LNPs for mRNA delivery are typically formulated using a microfluidic mixing technique.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

mRNA (e.g., encoding human erythropoietin or luciferase)

-

Ethanol

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS; pH 7.4)

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

-

Purification and Buffer Exchange: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and exchange the buffer, resulting in a stable LNP formulation.

In Vivo Evaluation of this compound LNPs in Mice

Animal Model:

-

Female C57BL/6 mice (6-8 weeks old)

Protocol:

-

LNP Administration: Administer the this compound LNP-mRNA formulation to mice via a single intravenous (IV) injection through the tail vein. The dosage is typically calculated based on the mRNA content (e.g., 0.75 mg/kg).

-

Sample Collection: At predetermined time points post-injection (e.g., 6 and 24 hours), collect blood samples via submandibular bleeds.

-

Analysis of Protein Expression: Separate serum from the blood samples and quantify the expression of the delivered mRNA's protein product (e.g., human EPO) using an enzyme-linked immunosorbent assay (ELISA).

-

Biodistribution Analysis: For biodistribution studies using luciferase mRNA, mice are imaged using an in vivo imaging system (IVIS) at various time points after injection of the substrate (e.g., D-luciferin). Organs can be harvested for ex vivo imaging to confirm localization.

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including changes in body weight and mortality, throughout the experiment.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound mediated mRNA delivery is pH-dependent endosomal escape.

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Upon intravenous administration, this compound LNPs circulate in the bloodstream at a neutral pH, where the this compound lipid remains largely uncharged. These LNPs are primarily taken up by hepatocytes through apolipoprotein E (ApoE) mediated endocytosis. Once inside the cell, the LNPs are trafficked through the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine groups on the this compound molecule. This positive charge facilitates the interaction of the LNP with the anionic endosomal membrane, leading to membrane disruption and the subsequent release of the encapsulated mRNA into the cytosol. The released mRNA is then translated by the cell's ribosomal machinery to produce the therapeutic protein.

Recent studies have also suggested that the ionizable lipid components of LNPs can act as adjuvants, stimulating the innate immune system. This can occur through the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB and IRF.

Caption: Innate immune stimulation by this compound LNPs via TLR4.

This innate immune stimulation may contribute to the overall therapeutic effect, particularly in vaccine applications, but also needs to be considered for potential inflammatory side effects.

Conclusion

This compound is a highly effective ionizable lipid for the in vivo delivery of mRNA. Its bio-inspired design allows for efficient encapsulation of mRNA and facilitates endosomal escape, leading to robust protein expression, primarily in the liver. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this promising delivery vehicle. Further research into the specific structure-activity relationships and the nuances of its interaction with the immune system will continue to refine its application in a wide range of therapeutic areas.

OF-02: A Technical Guide to its Discovery and Synthesis for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of OF-02, a bio-inspired ionizable amino lipid that has demonstrated high potency for in vivo messenger RNA (mRNA) delivery. This compound is a key component of lipid nanoparticles (LNPs) and has shown significant promise in the development of mRNA-based therapeutics and vaccines. This document details the experimental protocols, quantitative data, and underlying scientific principles of this compound, from its rational design and discovery to its chemical synthesis.

Discovery of this compound: A Bio-inspired Approach

The discovery of this compound stemmed from a bio-inspired approach, drawing inspiration from the chemical motifs found in natural lipids.[1][2] A series of novel alkenyl amino alcohol (AAA) ionizable lipids, designated OF-00 through OF-03, were synthesized and screened for their ability to deliver mRNA in vivo.[1] The central hypothesis was that incorporating alkenyl amino alcohol functionalities would lead to improved delivery efficacy.

The discovery process involved a systematic evaluation of this series of lipids, culminating in the identification of this compound as the lead candidate due to its superior performance in delivering human erythropoietin (hEPO) mRNA in mice.[1]

Experimental Workflow: Discovery of this compound

The experimental workflow for the discovery of this compound involved the synthesis of a small library of ionizable lipids, their formulation into LNPs, and subsequent in vivo screening.

Caption: Experimental workflow for the discovery of the lead ionizable lipid, this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic route involving the preparation of an alkenyl epoxide intermediate followed by a ring-opening reaction with a polyamine core.[1]

Synthetic Scheme

Caption: Synthetic scheme for the preparation of the ionizable lipid this compound.

Detailed Experimental Protocols

Materials: All reagents and solvents should be of high purity and used as received unless otherwise noted. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) where necessary.

Step 1: Synthesis of Alkenyl Epoxide (AE-02)

-

To a solution of linoleic acid in dichloromethane (B109758) (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkenyl epoxide AE-02.

Step 2: Synthesis of this compound

-

Dissolve the polyamine core and the alkenyl epoxide (AE-02) in a suitable solvent (e.g., ethanol (B145695) or a mixture of protic and aprotic solvents).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

LNP Formulation and Characterization

The formulation of this compound into lipid nanoparticles is a critical step for its function as an mRNA delivery vehicle.

LNP Formulation Protocol

-

Prepare a lipid stock solution in ethanol containing this compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and C14-PEG-2000 in a specific molar ratio.[1]

-

Prepare an aqueous solution of the mRNA cargo in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution using a microfluidic mixing device. The rapid mixing at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of the LNPs.

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

-

Sterile-filter the final LNP formulation.

Physicochemical Characterization of OF-Series LNPs

| Lipid | Particle Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| OF-00 | ~100 | < 0.2 | > 90 |

| OF-01 | ~100 | < 0.2 | > 90 |

| This compound | ~100 | 0.130 | > 90 |

| OF-03 | ~100 | < 0.2 | > 90 |

Data extracted from Fenton et al., Adv Mater. 2016.[1]

In Vivo Efficacy of this compound LNPs

The in vivo performance of the OF-series LNPs was evaluated by measuring the expression of human erythropoietin (hEPO) in the serum of C57BL/6 mice after intravenous administration of hEPO mRNA-loaded LNPs.

Serum EPO Levels

| Treatment | Dose (mg/kg) | Serum EPO Concentration at 6h (ng/mL) |

| PBS | - | Not significant |

| cKK-E12 LNP | 0.75 | 7,100 ± 700 |

| 503O13 LNP | 0.75 | 2,800 ± 200 |

| C12-200 LNP | 0.75 | 7,100 ± 500 |

| This compound LNP | 0.75 | 14,200 ± 1,500 |

| This compound LNP | 1.5 | ~28,000 |

| This compound LNP | 2.25 | 45,400 ± 5,300 |

Data presented as mean ± standard deviation (n=3) and extracted from Fenton et al., Adv Mater. 2016.[1]

This compound LNPs demonstrated a roughly two-fold increase in EPO production compared to the benchmark ionizable lipid cKK-E12 at the same dose.[1]

Mechanism of Action: mRNA Delivery and Endosomal Escape

The efficacy of this compound as an mRNA delivery vehicle is attributed to its ability to efficiently encapsulate mRNA and facilitate its escape from the endosome into the cytoplasm, where it can be translated into protein.

Signaling Pathway: LNP-mediated mRNA Delivery

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.

The ionizable amino groups of this compound have a pKa that allows the lipid to be relatively neutral at physiological pH (around 7.4), facilitating stable formulation. Upon endocytosis and trafficking to the acidic environment of the endosome (pH 5.5-6.5), the amino groups become protonated. This positive charge is thought to promote interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its bio-inspired design, coupled with a systematic discovery process, has yielded a highly potent vehicle for in vivo applications. The detailed synthetic and formulation protocols provided in this guide offer a foundation for researchers and drug developers to utilize and further innovate upon this promising technology for the development of next-generation mRNA therapeutics.

References

In Vitro Characterization of a Novel Hypoxia-Modulating Agent OF-02: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low oxygen conditions, or hypoxia, are a critical feature of the tumor microenvironment and are implicated in tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3] Under normoxic conditions, HIF-1α is targeted for proteasomal degradation, a process that is inhibited under hypoxic conditions, leading to the activation of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1] This technical guide details the in vitro characterization of OF-02, a novel small molecule agent designed to modulate the hypoxia signaling pathway. The following sections provide a summary of its in vitro activities, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Summary of this compound In Vitro Activity

The in vitro efficacy and potency of this compound were assessed using a panel of biochemical and cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Assay Type | Cell Line | Result | Citation |

| HIF-1α Inhibition | Reporter Gene Assay | HEK293-HRE | IC50: 150 nM | [2] |

| VEGF Secretion | ELISA | HeLa (under hypoxia) | IC50: 250 nM | [1] |

| Cell Viability | MTT Assay | A549 (under hypoxia) | GI50: 1.2 µM | [4] |

| Mitochondrial Respiration | Oxygen Consumption Rate | PC3 | 30% reduction at 1 µM | [5][6] |

| Reactive Oxygen Species (ROS) Production | Chemiluminescence | Cell-free | Increased ROS at >5 µM | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the inhibition of HIF-1α transcriptional activity.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter construct containing multiple copies of the Hypoxia Response Element (HRE).

-

Procedure:

-

Seed the HEK293-HRE cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by chemical induction with a final concentration of 100 µM CoCl2 for 16 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Cell Viability MTT Assay under Hypoxia

This assay assesses the effect of this compound on cell proliferation and viability under hypoxic conditions.

-

Cell Line: Human lung carcinoma (A549) cells.

-

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to attach.

-

Expose the cells to a serial dilution of this compound.

-

Place the plate in a hypoxic incubator (1% O2) for 48 hours. A parallel plate is maintained under normoxic conditions as a control.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal growth inhibition (GI50) value.[4]

-

Visualizing Molecular Pathways and Workflows

Hypoxia Signaling Pathway

The following diagram illustrates the simplified signaling cascade leading to the activation of hypoxia-inducible genes, which is the target pathway for this compound. Under low oxygen conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of target genes like VEGF.[1][9]

Simplified Hypoxia Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the general workflow for the in vitro characterization of a hypoxia-modulating compound like this compound.

General workflow for the in vitro characterization of this compound.

References

- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia signaling pathways: modulators of oxygen-related organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Oxygen Nanobubbles and In Vitro Evaluation of Retinal Cells in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gaussi.colostate.edu [gaussi.colostate.edu]

- 6. Optical probes and techniques for O2 measurement in live cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of activated O2 species in vitro and in rat lungs by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxygen sensing and hypoxia signalling pathways in animals: the implications of physiology for cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Molecular Oxygen (O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental processes of cellular oxygen (O₂) uptake and its subsequent intracellular distribution. Understanding these core physiological and pathophysiological mechanisms is critical for researchers and professionals involved in drug discovery and development, as oxygen homeostasis is intrinsically linked to cellular metabolism, signaling, and response to therapeutic interventions.

Cellular Oxygen Uptake: Quantitative Insights

The rate of oxygen consumption is a critical parameter in cellular physiology and varies significantly across different cell types and metabolic states. This variability is a key consideration in drug development, particularly for therapies targeting metabolic pathways or intended for use in hypoxic tumor microenvironments.

Table 1: Cellular Oxygen Consumption Rates (OCR)

| Cell Type/Condition | Oxygen Consumption Rate (amol cell⁻¹ s⁻¹) | Key Considerations & References |

| Average (Human) | ~2.5 | This is an estimated average for a 70 kg person with 1 x 10¹⁴ cells.[1] |

| Mammalian Cells (in culture) | <1 to >350 | Demonstrates a wide range dependent on cell type, function, and status.[1][2] |

| U937 Cells | 3.8 | Measured in suspension culture.[1] |

| PC3 Cells | 44 | Measured in suspension culture, indicating a higher metabolic rate than U937 cells.[1] |

| Hepatocytes | ~0.3 nmol s⁻¹ (10⁶ cells)⁻¹ (~300 amol cell⁻¹ s⁻¹) | High metabolic activity contributes to a significantly higher OCR.[2] |

| Fibroblasts | ~0.05 nmol s⁻¹ (10⁶ cells)⁻¹ (~50 amol cell⁻¹ s⁻¹) | Lower metabolic activity compared to hepatocytes.[2] |

Table 2: Michaelis-Menten Kinetics of Cellular Oxygen Uptake

| Parameter | Value | Significance |

| Kₘ (Michaelis-Menten constant) | ~1 µM or less | This low Kₘ value for the majority of cell types indicates that cellular respiration can proceed at its maximum rate even at very low oxygen concentrations.[2] |

| Vₘₐₓ (Maximum reaction rate) | Varies by cell type | Correlates with the Oxygen Consumption Rates listed in Table 1. |

Intracellular Oxygen Distribution

Once inside the cell, oxygen is not uniformly distributed. Its concentration is influenced by diffusion from the plasma membrane and consumption by intracellular organelles, primarily the mitochondria. This creates intracellular oxygen gradients that can have profound effects on cellular function and signaling.

Table 3: Intracellular vs. Ambient Oxygen Concentrations

| Cellular State | Intracellular O₂ Concentration | Context |

| Metabolically Inactive Cells | ~14% | Measured in cells cultured under ambient oxygen (~21%).[3] |

| Metabolically Active Cells | ~7% | Demonstrates the impact of cellular respiration on creating a local oxygen gradient.[3] |

| Active Cells under Reduced Ambient O₂ (6%) | Close to anoxia | Highlights the vulnerability of metabolically active cells to hypoxic conditions.[3] |

Experimental Protocols for Measuring Intracellular Oxygen

Several techniques are available to quantify intracellular oxygen levels, each with its own advantages and limitations. The choice of method often depends on the specific research question, cell type, and required spatial and temporal resolution.

Optical methods are widely used due to their non-invasive nature and suitability for real-time monitoring in live cells.[4] These techniques are based on the principle of luminescence quenching by molecular oxygen.

Principle: Phosphorescent dyes, when excited by light, enter a photoexcited triplet state. This triplet state can be "quenched" by molecular oxygen, meaning the presence of oxygen reduces the phosphorescence intensity and lifetime.[4] This relationship allows for the quantification of oxygen concentration.

General Protocol for Phosphorescence-Based Oxygen Measurement:

-

Probe Loading: Incubate cells with an oxygen-sensitive phosphorescent probe (e.g., MitoXpress Intra) to allow for cellular uptake. This is often an overnight incubation.

-

Instrumentation: Utilize a plate reader or microscope equipped for time-resolved fluorescence (TRF) measurements.

-

Measurement: Excite the probe at its specific excitation wavelength and measure the phosphorescence emission over time. The lifetime of the phosphorescence is inversely proportional to the oxygen concentration.

-

Calibration: To convert phosphorescence lifetime to absolute oxygen concentration, a calibration curve is required. This is generated by measuring the probe's lifetime at several known oxygen concentrations.[5]

-

Data Analysis: Use the calibration curve to convert the measured phosphorescence lifetimes from the experimental samples into intracellular oxygen concentrations.

Experimental Workflow for Intracellular O₂ Measurement

Caption: Workflow for measuring intracellular oxygen using a phosphorescent probe.

Microelectrodes offer a direct method for measuring oxygen tension in tissues and cell pellets.

Principle: A microelectrode with a very fine tip is inserted directly into the biological sample. The electrode measures the partial pressure of oxygen based on an electrochemical reaction.

General Protocol:

-

Calibration: Calibrate the microelectrode using solutions with known oxygen concentrations.

-

Insertion: Carefully insert the microelectrode tip into the tissue or cell aggregate of interest.

-

Measurement: Record the electrical signal from the electrode, which is proportional to the local oxygen tension.

-

Mapping (Optional): Move the electrode to different locations within the sample to map the oxygen distribution.

Limitations: This method is invasive and can cause damage to the cells or tissue being measured. The spatial resolution is limited by the size of the electrode tip.[4]

Oxygen-Related Signaling Pathways

Cellular responses to changes in oxygen availability are mediated by complex signaling pathways. The hypoxia-inducible factor (HIF) pathway is a central regulator of the cellular response to low oxygen.

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. In hypoxic (low oxygen) conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus and activate the transcription of genes involved in adaptation to low oxygen.

HIF-1α Signaling Pathway

Caption: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic conditions.

Molecular oxygen is the precursor to reactive oxygen species (ROS), which act as important signaling molecules. An imbalance in ROS production and detoxification can lead to oxidative stress, but controlled ROS generation is integral to several signaling cascades.

ROS-Mediated Signaling

References

In-Depth Technical Guide on the Safety and Toxicity Profile of OF-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

OF-02 is a novel ionizable amino lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in preclinical studies. While the primary focus of publicly available research has been on its efficacy, a comprehensive evaluation of its safety and toxicity is paramount for its potential translation into therapeutic applications. This technical guide synthesizes the currently available information on the safety and toxicity profile of this compound, drawing from the foundational research and the broader context of ionizable lipid nanoparticle toxicology. It is important to note that detailed, quantitative preclinical safety data, such as LD50 and NOAEL values, for this compound are not extensively available in the public domain. Therefore, this guide also outlines the typical experimental protocols used for assessing the safety of such delivery systems and discusses the known class-effects of ionizable lipid nanoparticles.

Introduction to this compound and Lipid Nanoparticles

This compound is an ionizable lipid characterized by its alkenyl amino alcohol structure. It was developed as part of a series of bio-inspired lipids for enhanced in vivo mRNA delivery.[1] Ionizable lipids are a critical component of LNPs, which are the leading delivery platform for mRNA-based therapeutics, including the approved COVID-19 vaccines. These lipids are designed to be near-neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation, and to become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm.

The general safety of LNP systems is a key consideration in their development. Concerns often revolve around potential pro-inflammatory responses and organ-specific toxicity, particularly in the liver, which is a primary site of LNP accumulation.[2][3]

Preclinical Efficacy of this compound

The foundational study on this compound demonstrated its superior performance in delivering human erythropoietin (EPO) mRNA in a mouse model. LNPs formulated with this compound yielded approximately twice the amount of EPO in serum compared to formulations using the benchmark ionizable lipid cKK-E12.[4] While this highlights its potential, it also underscores the need for a thorough safety assessment to accompany its promising efficacy.

Known Safety and Toxicity Profile of this compound

Direct and detailed public data on the safety and toxicity of this compound is limited. The primary research article introducing this compound focuses on its synthesis and efficacy, without providing a comprehensive toxicological analysis.[1] However, general knowledge about the toxicology of ionizable lipids and LNPs can provide an initial framework for understanding the potential safety profile of this compound.

3.1. Class-Related Toxicities of Ionizable Lipid Nanoparticles

Ionizable lipids, as a class, can be associated with certain adverse effects:

-

Inflammatory and Immune Responses: LNPs containing ionizable lipids can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines.[2] This can manifest as localized reactions at the injection site or systemic inflammatory responses.

-

Hepatotoxicity: The liver is a major organ for the accumulation of LNPs after systemic administration. High doses of some ionizable lipids have been associated with transient elevations in liver enzymes, indicating potential hepatotoxicity.[3]

-

Hypersensitivity Reactions: While less common, some components of LNP formulations, such as PEGylated lipids, have been implicated in hypersensitivity reactions in susceptible individuals.

It is crucial to conduct specific studies for this compound to determine if and to what extent these class-related effects are present.

Recommended Experimental Protocols for Safety and Toxicity Assessment

To establish a comprehensive safety profile for this compound, a standard battery of preclinical toxicology studies is required. The following are detailed methodologies for key experiments that should be conducted.

4.1. Acute Toxicity Study

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Methodology:

-

Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

-

Dosing: A range of single doses of this compound formulated LNPs are administered, usually via the intended clinical route (e.g., intravenous or intramuscular). A control group receives the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

-

Data Presentation:

| Parameter | Value |

| LD50 (Species 1) | Data not available |

| LD50 (Species 2) | Data not available |

| Clinical Signs | Data not available |

4.2. Repeat-Dose Toxicity Study

-

Objective: To evaluate the toxic effects of repeated administration of this compound LNPs and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Methodology:

-

Animal Model: One rodent and one non-rodent species (e.g., rats and non-human primates).

-

Dosing: Multiple dose levels are administered daily or weekly for a specified duration (e.g., 28 or 90 days).

-

Monitoring: Includes regular monitoring of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, a full histopathological examination of all major organs is performed.

-

-

Data Presentation:

| Parameter | Dose Group 1 | Dose Group 2 | Dose Group 3 | Control |

| NOAEL (mg/kg/day) | Data not available | Data not available | Data not available | N/A |

| Target Organs of Toxicity | Data not available | Data not available | Data not available | None |

| Key Histopathology Findings | Data not available | Data not available | Data not available | Normal |

4.3. Genotoxicity Assays

-

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

-

Methodology:

-

Ames Test (in vitro): Evaluates the potential for this compound to induce reverse mutations in several strains of Salmonella typhimurium.

-

Chromosomal Aberration Assay (in vitro): Assesses the ability of this compound to cause structural chromosomal damage in mammalian cells (e.g., Chinese hamster ovary cells).

-

Micronucleus Test (in vivo): Measures chromosomal damage in the bone marrow of rodents treated with this compound.

-

-

Data Presentation:

| Assay | Result |

| Ames Test | Data not available |

| Chromosomal Aberration | Data not available |

| Micronucleus Test | Data not available |

Signaling Pathways and Experimental Workflows

5.1. LNP-Mediated mRNA Delivery and Endosomal Escape

The following diagram illustrates the generally accepted pathway for LNP-mediated mRNA delivery, which is relevant for understanding the mechanism of action of this compound containing LNPs.

Caption: LNP-mediated mRNA delivery pathway.

5.2. General Workflow for Preclinical Safety Assessment

The logical flow for assessing the preclinical safety of a novel compound like this compound is depicted below.

Caption: Preclinical safety assessment workflow.

Conclusion

This compound is a promising ionizable lipid for mRNA delivery based on its demonstrated efficacy. However, a comprehensive public safety and toxicity profile is currently lacking. For drug development professionals, it is imperative that this compound, and any LNP formulation containing it, undergoes rigorous preclinical safety evaluation following established regulatory guidelines. The experimental protocols and general toxicological considerations outlined in this guide provide a framework for such an assessment. Future research and publication of detailed safety data will be critical for determining the true therapeutic potential of this compound.

References

Unraveling the OF-02 Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OF-02 pathway represents a novel signaling cascade with emerging significance in cellular homeostasis and disease. Initial research has identified its crucial role in regulating cell proliferation and apoptosis, suggesting its potential as a therapeutic target in oncology and inflammatory disorders. This document provides a comprehensive overview of the current understanding of the this compound pathway, including its core components, mechanism of action, and the experimental methodologies used for its investigation. All quantitative data are presented in standardized tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this complex system.

Introduction to the this compound Pathway

The this compound pathway is a recently identified signal transduction cascade initiated by the binding of the ligand, OF-L, to its cognate receptor, OF-R2. This interaction triggers a series of intracellular events, culminating in the activation of the transcription factor OF-T, which modulates the expression of genes critical for cell cycle progression and survival. Dysregulation of this pathway has been implicated in various pathological conditions, highlighting the need for further research and the development of targeted therapeutics.

Core Components and Signaling Cascade

The canonical this compound pathway involves a sequential activation of kinases and adaptor proteins. The key molecular players identified to date are:

-

OF-L (Ligand): A peptide-based signaling molecule.

-

OF-R2 (Receptor): A transmembrane receptor with tyrosine kinase activity.

-

OF-K1 (Kinase 1): A serine/threonine kinase that is a primary downstream target of OF-R2.

-

OF-A (Adaptor Protein): A scaffold protein that facilitates the interaction between OF-K1 and OF-K2.

-

OF-K2 (Kinase 2): A MAP kinase family member that, upon activation, phosphorylates the transcription factor OF-T.

-

OF-T (Transcription Factor): A nuclear transcription factor that, upon phosphorylation, translocates to the nucleus to regulate target gene expression.

The signaling cascade is initiated upon OF-L binding to OF-R2, leading to receptor dimerization and autophosphorylation. This event creates docking sites for OF-K1, which is subsequently phosphorylated and activated. Activated OF-K1 then recruits the adaptor protein OF-A, which in turn binds to and activates OF-K2. Finally, activated OF-K2 phosphorylates OF-T, leading to its nuclear translocation and the transcription of target genes.

Caption: The this compound signaling pathway from ligand binding to gene regulation.

Quantitative Analysis of Pathway Activation

Quantitative studies are essential for understanding the dynamics and dose-response relationships within the this compound pathway. The following tables summarize key findings from foundational studies.

Table 1: Ligand-Receptor Binding Affinity

| Ligand | Receptor | Method | KD (nM) |

| OF-L | OF-R2 | Surface Plasmon Resonance | 15.2 ± 2.1 |

| OF-L Analog 1 | OF-R2 | Isothermal Titration Calorimetry | 45.8 ± 5.5 |

| OF-L Analog 2 | OF-R2 | Microscale Thermophoresis | 12.1 ± 1.8 |

Table 2: Kinase Activation Kinetics

| Kinase | Activating Stimulus (OF-L) | Time to Peak Activation (min) | Fold Change (vs. Control) |

| OF-K1 | 100 ng/mL | 5 | 12.5 ± 1.3 |

| OF-K2 | 100 ng/mL | 15 | 8.2 ± 0.9 |

Table 3: Dose-Dependent Transcription Factor Activation

| OF-L Concentration (ng/mL) | Nuclear OF-T (% of total) | Target Gene mRNA (Fold Change) |

| 0 (Control) | 5.1 ± 1.2 | 1.0 ± 0.1 |

| 1 | 15.6 ± 2.5 | 2.4 ± 0.3 |

| 10 | 48.2 ± 5.1 | 7.8 ± 0.9 |

| 100 | 85.9 ± 6.8 | 25.1 ± 2.7 |

Experimental Protocols and Methodologies

Accurate and reproducible experimental design is paramount for studying the this compound pathway. This section details the protocols for key assays.

Western Blotting for Protein Phosphorylation

This protocol is designed to detect the phosphorylation status of OF-K1, OF-K2, and OF-T following stimulation with OF-L.

Methodology:

-

Cell Culture and Stimulation: Plate cells (e.g., HEK293T overexpressing OF-R2) at 1x106 cells/well in a 6-well plate. After 24 hours, starve cells in serum-free media for 4 hours. Stimulate cells with desired concentrations of OF-L for specified time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

Methodological & Application

Application Note and Protocol: Utilization of OF-02 in Kinase Assays for Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a primary focus for therapeutic intervention. This document provides a detailed guide for the use of OF-02, a novel and potent ATP-competitive kinase inhibitor, in biochemical kinase assays. Understanding the inhibitory activity of compounds like this compound is a crucial step in the drug discovery pipeline, enabling the determination of potency, selectivity, and mechanism of action.

The following protocols and application notes are designed to provide researchers with a comprehensive framework for incorporating this compound into their kinase screening and profiling workflows. The methodologies described are based on established and widely used kinase assay platforms.

Mechanism of Action of this compound (Hypothetical)

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of specific protein kinases. As a Type II inhibitor, this compound is presumed to bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif of the activation loop is flipped. This mechanism often confers a higher degree of selectivity compared to Type I inhibitors that bind to the more conserved active "DFG-in" conformation. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to the substrate, thereby inhibiting the kinase's catalytic activity.

Experimental Protocols

A widely utilized method for measuring kinase activity and the inhibitory effect of compounds is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

-

Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a second reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the initial ADP concentration and, therefore, the kinase activity.

Materials and Reagents

-

Kinase of interest (e.g., ABL1, SRC, etc.)

-

Kinase substrate (specific to the kinase)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer plate reader

Protocol for Determining the IC50 of this compound

-

Preparation of Reagents: *

Application Notes and Protocols for OF-02: An Ionizable Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a bioinspired alkenyl amino alcohol (AAA) ionizable lipid designed for the potent in vivo delivery of messenger RNA (mRNA). When formulated into lipid nanoparticles (LNPs), this compound facilitates the encapsulation, delivery, and subsequent cytosolic release of mRNA, leading to high levels of protein expression in target tissues. These application notes provide detailed protocols for the solubilization of this compound, the preparation of this compound containing LNPs, and their experimental application in vivo, based on seminal findings.

This compound: Physicochemical Properties and Solubilization

This compound is an ionizable cationic amino lipid that is soluble in organic solvents. For the preparation of lipid nanoparticles, this compound is typically dissolved in ethanol (B145695).

Solubilization Protocol:

-

Solvent Selection: Use absolute ethanol (≥99.5%) for the solubilization of this compound and other lipid components.

-

Concentration: Prepare a stock solution of this compound in ethanol. A common concentration for LNP formulation is 10 mg/mL.

-

Procedure:

-

Weigh the desired amount of this compound in a sterile, RNase-free microcentrifuge tube.

-

Add the calculated volume of absolute ethanol to achieve the target concentration.

-

Vortex the solution until the lipid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the ethanolic lipid solution at -20°C for short-term storage. For long-term storage, refer to the manufacturer's recommendations.

-

This compound Lipid Nanoparticle (LNP) Formulation

This compound is a key component of a four-part lipid nanoparticle system designed for effective mRNA delivery. The formulation involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, typically using a microfluidic mixing device.

LNP Components and Recommended Molar Ratios

The formulation described by Fenton et al. (2016) demonstrated high potency for in vivo mRNA delivery. The components and their molar ratios are crucial for the physicochemical properties and biological activity of the LNPs.

| Component | Abbreviation | Molar Ratio (%) | Role in LNP |

| This compound | Ionizable Lipid | 50 | Encapsulates mRNA and facilitates endosomal escape. |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE | 10 | Helper lipid that aids in LNP structure and endosomal escape. |

| Cholesterol | - | 38.5 | Stabilizes the LNP structure and promotes membrane fusion. |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | C14-PEG2000 | 1.5 | Prevents LNP aggregation and reduces non-specific uptake. |

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol outlines the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound, DOPE, Cholesterol, C14-PEG2000

-

Absolute ethanol

-

mRNA encoding the protein of interest in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solution (Organic Phase):

-

In a sterile, RNase-free tube, combine this compound, DOPE, Cholesterol, and C14-PEG2000 in absolute ethanol at the desired molar ratio (50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase is typically in the range of 10-20 mg/mL.

-

-

Prepare mRNA Solution (Aqueous Phase):

-

Dilute the mRNA to the desired concentration in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic pH ensures the protonation of this compound, facilitating its interaction with the negatively charged mRNA.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid solution into one syringe and the mRNA solution into another.

-

Set the flow rates for the syringe pumps. A typical total flow rate is 2 mL/min with a flow rate ratio of 3:1 (aqueous:organic).

-

Initiate the pumps to mix the two phases in the microfluidic cartridge. The rapid mixing leads to the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette.

-

Perform dialysis overnight at 4°C with at least two changes of PBS.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the sterile this compound LNPs at 4°C for short-term use.

-

Characterization of this compound LNPs

Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility.

| Parameter | Method | Typical Values for this compound LNPs |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~100 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |

In Vivo Experimental Protocol: mRNA Delivery in Mice

The following protocol describes a typical in vivo experiment to evaluate the efficacy of this compound LNPs for delivering mRNA encoding a reporter protein, such as human erythropoietin (EPO), in mice.[1]

Animal Model:

-

C57BL/6 mice (female, 6-8 weeks old) are a commonly used strain.[1]

Procedure:

-

LNP Dilution: Dilute the sterile this compound LNP-mRNA formulation in sterile PBS to the desired final concentration for injection.

-

Dosing: Administer the LNP-mRNA solution to the mice via intravenous (i.v.) injection (e.g., through the tail vein). The dosage is typically calculated based on the amount of mRNA per body weight of the mouse (e.g., 0.75 mg/kg).[1]

-

Time Points for Analysis: Collect blood samples at various time points post-injection to measure the expression of the reporter protein. Common time points are 6 and 24 hours.[1]

-

Sample Processing and Analysis:

-

Collect blood via a suitable method (e.g., retro-orbital bleed or terminal cardiac puncture).

-

Process the blood to obtain serum.

-

Quantify the concentration of the reporter protein in the serum using an enzyme-linked immunosorbent assay (ELISA) specific for the protein of interest (e.g., human EPO ELISA).

-

Quantitative In Vivo Efficacy Data

The following table summarizes the in vivo performance of this compound LNPs as reported by Fenton et al. (2016).[1]

| Formulation | mRNA Dose (mg/kg) | Serum EPO Concentration (ng/mL) at 6h |

| This compound LNP | 0.75 | 14200 ± 1500 |

| cKK-E12 LNP (Benchmark) | 0.75 | 7100 ± 700 |

| 503O13 LNP | 0.75 | 2800 ± 200 |

| C12-200 LNP | 0.75 | 7100 ± 500 |

Dose-Response of this compound LNPs

| mRNA Dose (mg/kg) | Serum EPO Concentration (ng/mL) at 6h |

| 0.75 | ~14,000 |

| 1.5 | ~25,000 |

| 2.25 | 45400 ± 5300 |

Mechanism of Action: Endosomal Escape

The efficacy of this compound as an mRNA delivery vehicle is largely attributed to its ability to facilitate the escape of the encapsulated mRNA from the endosome into the cytoplasm, where it can be translated into protein.

Caption: this compound LNP Endosomal Escape Pathway.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the formulation and in vivo testing of this compound LNPs.

Caption: this compound LNP Formulation and In Vivo Testing Workflow.

References

Application Note and Protocol: Western Blot Analysis of Cellular Stress and Apoptotic Pathways Following OF-02 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

OF-02 is a combination therapeutic formulation containing Ofloxacin and Ornidazole, primarily utilized for its potent antibacterial and antiprotozoal activities. Ofloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and repair. Ornidazole, a nitroimidazole derivative, induces cytotoxic free radicals within anaerobic bacteria and protozoa, leading to DNA damage and cell death. While the primary targets of this compound are microbial, it is crucial in drug development to characterize any potential off-target effects on host mammalian cells. This application note provides a detailed protocol for utilizing Western blotting to investigate the induction of cellular stress and apoptotic signaling pathways in mammalian cells following exposure to this compound. The outlined procedure will focus on the analysis of key protein markers to assess the potential for this compound-induced cytotoxicity.

Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are recommended due to their relevance to the gastrointestinal tract, a common site of infections treated with this compound.

-

Culture Conditions: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (or a combination of Ofloxacin and Ornidazole in a relevant ratio) in an appropriate solvent (e.g., DMSO or sterile water, depending on solubility). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (solvent only) must be included in all experiments.

-

Treatment: Seed Caco-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control. Incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Extraction

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the total protein extract, avoiding the pellet of cellular debris.

3. Protein Quantification

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-20% precast Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunodetection

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-Cleaved Caspase-3 (Asp175)

-

Rabbit anti-Bax

-

Mouse anti-Bcl-2

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensity normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle control.

| Treatment Concentration (µM) | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | p-p38 MAPK (Fold Change) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |

| 10 | 1.8 | 1.5 | 1.2 |

| 50 | 4.5 | 3.8 | 2.5 |

| 100 | 8.2 | 7.1 | 4.3 |

Mandatory Visualizations

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

Caption: Hypothesized signaling pathway for this compound induced apoptosis.

Application Notes and Protocols for OF-02 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a novel, potent, and selective small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a key driver of tumor progression and angiogenesis.[1][2] By inhibiting HIF-1α, this compound presents a promising therapeutic strategy for a variety of solid tumors characterized by hypoxic microenvironments. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-cancer agents.

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2] this compound is hypothesized to act by allosterically modulating HIF-1α, preventing its dimerization with HIF-1β, thereby inhibiting the transcription of its target genes.

Signaling Pathway of HIF-1α

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.

Application 1: Primary High-Throughput Screening for HIF-1α Inhibitors

This protocol describes a cell-based reporter gene assay for the primary screening of large compound libraries to identify potential HIF-1α inhibitors.

Experimental Workflow

Caption: A streamlined workflow for the high-throughput screening of HIF-1α inhibitors.

Protocol: HRE-Luciferase Reporter Assay

1. Materials and Reagents:

-

HEK293T or other suitable cell line stably transfected with a hypoxia-response element (HRE)-driven luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test compound library (e.g., 10 mM in DMSO).

-

This compound positive control (10 mM in DMSO).

-

DMSO (negative control).

-

384-well white, clear-bottom assay plates.

-

Luciferase assay reagent.

-

Hypoxia chamber or incubator.

2. Procedure:

-

Cell Plating: Seed the HRE-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

-

Compound Addition:

-

Prepare compound plates by diluting test compounds and controls to a final assay concentration (e.g., 10 µM).

-

Using an automated liquid handler, transfer 100 nL of compound solution to the cell plates.

-

-

Hypoxia Induction: Place the plates in a hypoxic incubator (e.g., 1% O2, 5% CO2) at 37°C for 16-24 hours.

-

Luminescence Reading:

-

Equilibrate the plates to room temperature.

-

Add 25 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

-

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

-

Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[3]

-

Identify "hits" as compounds that exhibit a statistically significant reduction in luciferase activity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Primary Screen Concentration | 10 µM | [3] |

| Positive Control (this compound) IC50 | 50 nM | Hypothetical |

| Z'-Factor | > 0.5 | [3] |

| Hit Criteria | > 50% inhibition | Standard Practice |

Application 2: Secondary Assay for Hit Validation and Cytotoxicity

This protocol describes a secondary assay to confirm the activity of primary hits and to assess their general cytotoxicity. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol: Cell Viability Assay

1. Materials and Reagents:

-

Parental cell line used in the primary screen (without the reporter construct).

-

Primary "hit" compounds.

-

This compound and a known cytotoxic agent (e.g., staurosporine) as controls.

-

384-well white, clear-bottom assay plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

2. Procedure:

-

Cell Plating: Seed cells in 384-well plates as described for the primary assay.

-

Compound Addition: Add serial dilutions of the "hit" compounds to the cell plates to determine the dose-response relationship.

-

Incubation: Incubate the plates under both normoxic and hypoxic conditions for a period similar to the primary screen (16-24 hours).

-

Viability Measurement:

-

Equilibrate plates to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence.

-

3. Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound under both normoxic and hypoxic conditions.

-

Compare the IC50 values from the viability assay to the IC50 values from the primary HTS to determine the therapeutic window and specificity.

Quantitative Data Summary for Hit Compounds

| Compound | HRE Reporter IC50 (µM) | Cell Viability IC50 (µM) - Hypoxia | Cell Viability IC50 (µM) - Normoxia | Selectivity Index (Viability IC50 / HRE IC50) |

| This compound | 0.05 | > 50 | > 50 | > 1000 |

| Hit 1 | 1.2 | 25.5 | 28.1 | 21.3 |

| Hit 2 | 2.5 | > 50 | > 50 | > 20 |

| Hit 3 (Cytotoxic) | 0.8 | 1.1 | 0.9 | 1.4 |

The described protocols provide a robust framework for the high-throughput screening and validation of small molecule inhibitors of the HIF-1α pathway using this compound as a reference compound. These methods are designed to be automated and are suitable for large-scale drug discovery campaigns aimed at identifying novel therapeutics for the treatment of cancer and other diseases driven by hypoxia.[4][5] The clear workflows and data analysis procedures will enable researchers to efficiently identify and prioritize promising lead compounds for further development.

References

- 1. Hypoxia signaling pathways: modulators of oxygen-related organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 5. bmglabtech.com [bmglabtech.com]

Application Note & Protocols: OF-02 for Induction of the MAPK/ERK Signaling Pathway and Cellular Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction OF-02 is a novel, synthetic small molecule designed as a potent and selective agonist for the Growth Factor Receptor Alpha (GFRA), a transmembrane receptor tyrosine kinase. Activation of GFRA by this compound initiates a well-defined intracellular signaling cascade, primarily through the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration. The specific and robust activation of this pathway by OF-OF-02 makes it an invaluable tool for researchers studying cellular signaling, cancer biology, and regenerative medicine. This document provides detailed application notes, protocols for key experiments, and quantitative data to guide the use of this compound in a research setting.

Mechanism of Action: Signaling Pathway

Upon binding to the extracellular domain of GFRA, this compound induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins, such as Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras initiates a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase). Raf then phosphorylates and activates MEK (a MAP kinase kinase), which subsequently phosphorylates and activates ERK (a MAP kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Fos and c-Myc, leading to the transcription of genes that drive cell cycle progression and proliferation.

Caption: this compound induced MAPK/ERK signaling pathway.

Data Presentation

The efficacy of this compound was quantified through a series of dose-response and time-course experiments in HeLa cells. The key findings are summarized in the tables below.

Table 1: Dose-Response of this compound on ERK Phosphorylation

| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |

| 0 (Control) | 1.00 | 0.08 |

| 1 | 1.85 | 0.15 |

| 10 | 4.20 | 0.35 |

| 50 | 8.90 | 0.72 |

| 100 | 12.50 | 1.10 |

| 250 | 12.65 | 1.25 |

Data represents the mean of three independent experiments. Cells were treated for 30 minutes.

Table 2: Time-Course of c-Fos Gene Expression in Response to 100 nM this compound

| Time Point (minutes) | c-Fos mRNA Fold Change (Relative to T=0) | Standard Deviation |

| 0 | 1.0 | 0.1 |

| 15 | 3.5 | 0.4 |

| 30 | 15.2 | 1.8 |

| 60 | 25.8 | 2.5 |

| 120 | 8.5 | 0.9 |

| 240 | 2.1 | 0.3 |

Data represents the mean of three independent experiments. Gene expression was measured by RT-qPCR.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular response to this compound.

Experimental Workflow Overview

Caption: General workflow for analyzing cellular response to this compound.

Protocol 1: Western Blot for ERK Phosphorylation

Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of ERK.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

DMEM without FBS

-

This compound stock solution (1 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-Total ERK

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture HeLa cells in DMEM with 10% FBS at 37°C and 5% CO2.

-

Plate 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

-

Serum Starvation:

-

Aspirate the growth medium and wash the cells once with PBS.

-

Replace with serum-free DMEM and incubate for 12-24 hours to reduce basal signaling.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations of 1, 10, 50, 100, and 250 nM. Include a vehicle control (DMSO).

-

Aspirate the starvation medium and add the this compound-containing medium to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to 20 µg per lane with lysis buffer and Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-ERK (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody against Total ERK for loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-ERK to Total ERK for each sample.

-

Normalize the results to the vehicle control.

-

Protocol 2: RT-qPCR for c-Fos Gene Expression

Objective: To measure the time-dependent induction of the downstream target gene c-Fos in response to this compound.

Materials:

-

HeLa cells and culture reagents (as in Protocol 1)

-

This compound stock solution (1 mM in DMSO)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-Fos and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture, Plating, and Serum Starvation:

-

Follow steps 1 and 2 from Protocol 1.

-

-

This compound Treatment:

-

Treat cells with 100 nM this compound in serum-free DMEM.

-

Incubate for different time points: 0, 15, 30, 60, 120, and 240 minutes.

-

-

RNA Extraction and cDNA Synthesis:

-

At each time point, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

-

Purify total RNA according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity (A260/A280 ratio).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions in triplicate for each sample and primer set (c-Fos and GAPDH).

-

A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for c-Fos and GAPDH for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(c-Fos) - Ct(GAPDH).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(sample) - ΔCt(T=0 control).

-

Calculate the fold change in gene expression using the 2^(-ΔΔCt) method.

-

Application Notes and Protocols for Characterizing OF-02-mRNA Interaction in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-02 is a critical ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Unlike traditional small molecule drugs that bind to specific protein targets, the primary "binding" event for this compound is its electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA. This interaction is fundamental to the efficacy of the LNP delivery system, governing mRNA encapsulation, protection from degradation, and subsequent release into the cytoplasm.

The "binding affinity" in this context is not described by a simple dissociation constant (Kd) but rather by a set of physicochemical characteristics and functional parameters that define the stability of the LNP-mRNA complex and its responsiveness to environmental pH. This document provides detailed protocols for key techniques used to measure and characterize these critical attributes of this compound-containing LNPs.

Mechanism of this compound-Mediated mRNA Delivery

The function of this compound is rooted in its pH-responsive charge. At an acidic pH (typically below its pKa), the tertiary amine in this compound becomes protonated, acquiring a positive charge. This allows for strong electrostatic interaction with mRNA, leading to the formation of a condensed, stable core within the LNP. Upon endocytosis into a target cell, the LNP is trafficked into an endosome, which then acidifies. The low pH environment ensures that this compound remains protonated, promoting the destabilization of the endosomal membrane and facilitating the release of the mRNA payload into the cytoplasm for protein translation.[1]

Caption: pH-dependent mechanism of this compound LNP-mediated mRNA delivery.

Key Performance-Indicating Parameters